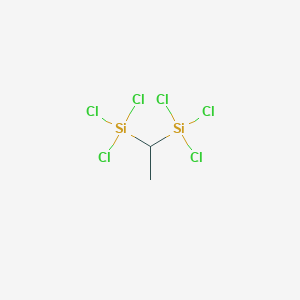
Ethylidenebis(trichlorosilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylidenebis(trichlorosilane) is a chemical compound with the molecular formula C6H12Cl6Si2. It is commonly referred to as EBT or ETS and is used in various fields of research due to its unique properties. The compound is a colorless liquid that is highly reactive and has a strong odor.
Mechanism of Action
The mechanism of action of Ethylidenebis(trichlorosilane) is not well understood. However, it is believed to react with nucleophilic groups such as amines and alcohols, forming covalent bonds and crosslinking the molecules. The compound may also react with water, producing hydrochloric acid and siloxanes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethylidenebis(trichlorosilane). However, it is known to be highly reactive and can cause irritation to the skin, eyes, and respiratory system. The compound is also toxic and can cause harm if ingested or inhaled.
Advantages and Limitations for Lab Experiments
Ethylidenebis(trichlorosilane) has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a crosslinking agent and reagent in organic chemistry reactions. The compound is also easily synthesized and readily available. However, the compound is highly toxic and requires special handling and disposal procedures.
Future Directions
There are several future directions for research on Ethylidenebis(trichlorosilane). One area of research is the development of new applications for the compound in the fields of materials science and electronics. Another area of research is the investigation of the mechanism of action and the biochemical and physiological effects of the compound. Additionally, research could be conducted on the synthesis of new organosilicon compounds using Ethylidenebis(trichlorosilane) as a starting material.
Conclusion:
Ethylidenebis(trichlorosilane) is a highly reactive compound that has various applications in scientific research. The compound is synthesized by reacting silicon tetrachloride with ethylene in the presence of a catalyst and is used in the synthesis of organosilicon compounds, as a reagent in organic chemistry reactions, and as a crosslinking agent in the production of rubber and plastics. The mechanism of action and the biochemical and physiological effects of the compound are not well understood, and future research is needed to investigate these areas.
Synthesis Methods
Ethylidenebis(trichlorosilane) is synthesized by reacting silicon tetrachloride with ethylene in the presence of a catalyst. The reaction occurs at high temperatures and pressures and results in the formation of EBT as a byproduct. The compound can also be synthesized by reacting trichlorosilane with ethylene in the presence of a catalyst.
Scientific Research Applications
Ethylidenebis(trichlorosilane) has various applications in scientific research. It is used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, electronics, and pharmaceuticals. The compound is also used as a reagent in organic chemistry reactions and as a crosslinking agent in the production of rubber and plastics.
properties
CAS RN |
18076-92-1 |
|---|---|
Molecular Formula |
C2H4Cl6Si2 |
Molecular Weight |
296.9 g/mol |
IUPAC Name |
trichloro(1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C2H4Cl6Si2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3 |
InChI Key |
GQMOTYMECCJBDG-UHFFFAOYSA-N |
SMILES |
CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Canonical SMILES |
CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Other CAS RN |
18076-92-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



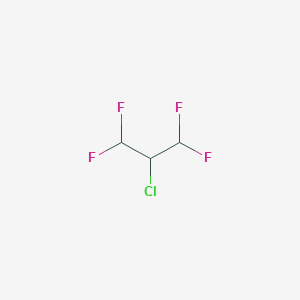
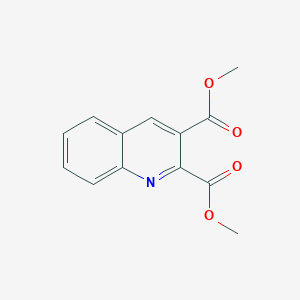





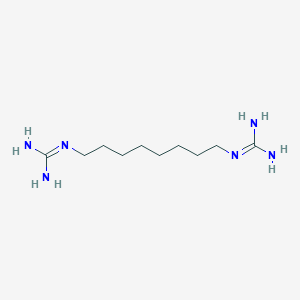

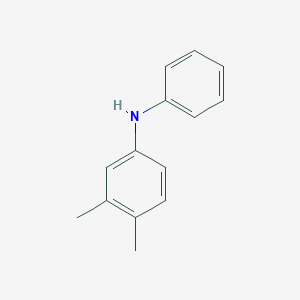
![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
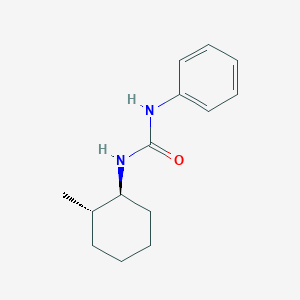
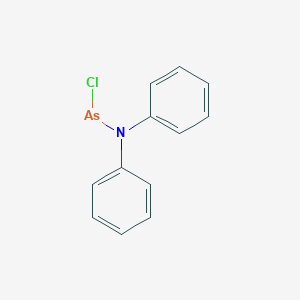
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)